N-(2-(4-(2-Hydroxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide
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Overview
Description
N-{2-[4-(2-Hydroxyphenyl)-piperazin-1-yl]-ethyl}-4-nitro-N-pyridin-2-yl-benzamide: C24H25N5O4 . It is a white crystalline solid that can dissolve in various organic solvents such as ketones, alcohols, and esters . MPPOH has a molecular weight of 447.49 g/mol and a melting point of 129°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MPPOH involves a multi-step process starting from 4-nitro-2-pyridinecarboxylic acid. The key steps include:
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through reactions such as nitration, reduction, and condensation.
Coupling Reactions: The intermediates are then subjected to coupling reactions with 2-hydroxyphenylpiperazine and other reagents to form the final product.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high-purity MPPOH.
Industrial Production Methods: Industrial production of MPPOH follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Continuous flow processes may also be employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: MPPOH undergoes various chemical reactions, including:
Oxidation: MPPOH can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert MPPOH into its reduced forms.
Substitution: MPPOH can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
MPPOH has a wide range of applications in scientific research, including:
Chemistry: MPPOH is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, MPPOH is employed in studies involving enzyme inhibition and receptor binding.
Medicine: MPPOH has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.
Industry: MPPOH is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of MPPOH involves its interaction with specific molecular targets and pathways. MPPOH exerts its effects by:
Binding to Receptors: MPPOH binds to specific receptors, modulating their activity and influencing cellular signaling pathways.
Enzyme Inhibition: MPPOH can inhibit the activity of certain enzymes, thereby affecting metabolic processes.
Pathway Modulation: MPPOH influences various biochemical pathways, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
MPPOH can be compared with other similar compounds to highlight its uniqueness:
N-{2-[4-(2-Hydroxyphenyl)-piperazin-1-yl]-ethyl}-4-nitro-N-pyridin-2-yl-benzamide: This compound shares structural similarities with MPPOH but differs in its functional groups and reactivity.
N-{2-[4-(2-Hydroxyphenyl)-piperazin-1-yl]-ethyl}-4-nitro-N-pyridin-2-yl-benzamide: Another similar compound with variations in its chemical structure and properties .
MPPOH stands out due to its specific combination of functional groups, which confer unique reactivity and applications in various fields.
Properties
Molecular Formula |
C24H25N5O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-4-nitro-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H25N5O4/c30-22-6-2-1-5-21(22)27-16-13-26(14-17-27)15-18-28(23-7-3-4-12-25-23)24(31)19-8-10-20(11-9-19)29(32)33/h1-12,30H,13-18H2 |
InChI Key |
BMGDYGZFZIIMLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4O |
Origin of Product |
United States |
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